5-Bromo-1h-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H3BrClN3O2S |
|---|---|
Molecular Weight |
296.53 g/mol |
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H3BrClN3O2S/c7-3-1-4-5(9-2-3)10-11-6(4)14(8,12)13/h1-2H,(H,9,10,11) |
InChI Key |
WXYJTKSGFPVAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazolo[3,4-b]pyridine Core
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various methods. One common approach involves the reaction of a suitable pyridine derivative with hydrazine. For example, 5-Bromo-2-fluoropyridine-3-carboxaldehyde can be converted into 5-Bromo-1H-pyrazolo[3,4-b]pyridine by reacting it with hydrazine in ethanol under reflux conditions.
Bromination and Sulfonylation
Once the pyrazolo[3,4-b]pyridine core is formed, bromination at the 5-position can be achieved using brominating agents. The introduction of the sulfonyl chloride group at the 3-position typically involves the reaction with chlorosulfonic acid followed by treatment with thionyl chloride.
Detailed Synthesis Steps
Analytical Techniques for Characterization
Common analytical techniques used to characterize 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride include:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : To determine the molecular structure.
- Mass Spectrometry (MS) : To confirm the molecular weight and purity.
Biological Activities and Applications
Derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride have shown significant biological activities, including antibacterial and antioxidant properties. These compounds can form covalent bonds with nucleophilic sites on proteins, modulating enzyme activities and influencing signaling pathways critical in diseases like cancer.
Data Tables
Table 1: Chemical Properties of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
| Property | Value |
|---|---|
| Molecular Formula | C6H3BrClN3O2S |
| Molecular Weight | 296.53 g/mol |
| CAS Number | Not specified |
| IUPAC Name | 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride |
Table 2: Synthesis Conditions for Pyrazolo[3,4-b]pyridine Core
| Starting Material | Reaction Conditions | Yield |
|---|---|---|
| 5-Bromo-2-fluoropyridine-3-carboxaldehyde | Hydrazine in ethanol, reflux | 46% |
Table 3: Sulfonylation Conditions
| Pyrazole Derivative | Reaction Conditions | Yield |
|---|---|---|
| Pyrazole | Chlorosulfonic acid and thionyl chloride in chloroform | Variable |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1h-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
5-Bromo-1h-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-1h-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity . This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 893722-46-8)
- Structure : Bromine at position 5 and chlorine at position 3.
- Molecular Weight : 232.46 g/mol vs. ~289.14 g/mol for the sulfonyl chloride (estimated) .
- Reactivity : The chloro group is less reactive than sulfonyl chloride, limiting its utility in forming covalent bonds. However, it serves as a substrate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Applications : Primarily used as a building block for further functionalization.
5-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1)
Carbonyl and Ester Derivatives
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS Not Provided)
- Synthesis : Produced via Sommelet reaction from 5-bromo-1H-pyrazolo[3,4-b]pyridine .
- Reactivity : The aldehyde group enables condensation reactions (e.g., Claisen-Schmidt) to form chalcone derivatives.
- Comparison : Unlike sulfonyl chloride, the aldehyde is more nucleophilic but lacks the ability to form stable sulfonamide linkages .
Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7)
- Molecular Weight : 270.08 g/mol.
- Functionality : The ester group allows hydrolysis to carboxylic acids or participation in nucleophilic acyl substitutions.
- Lipophilicity: XLogP3 = 2.1, higher than sulfonyl chloride due to the ester’s non-polar ethyl group .
Sulfonyl-Containing Analogues
Pyridine-3-sulfonyl Chloride
Heterocyclic Variations
4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine (CAS 619331-71-4)
Comparative Data Table
*Estimated values based on structural analogs.
Key Research Findings
- Synthetic Utility : The sulfonyl chloride derivative outperforms halogenated analogs in forming sulfonamides, a critical step in developing kinase inhibitors and antimicrobial agents .
- Reactivity Trends : Sulfonyl chlorides exhibit higher electrophilicity than aldehydes or esters, enabling rapid reactions with amines under mild conditions .
- Safety Considerations : Sulfonyl chlorides require careful handling due to corrosivity and HCl release during reactions, unlike stable esters or aldehydes .
Biological Activity
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The compound can be synthesized through various methods, including iodination and coupling reactions. For instance, a notable synthesis route involves iodinating 5-Bromo-1H-pyrazolo[3,4-b]pyridine to form intermediates that are subsequently reacted with sulfonamide derivatives. This method yields a series of compounds with varying biological activities, particularly against bacterial strains and in antioxidant assays .
Biological Activity
The biological activity of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride has been evaluated in several studies, revealing its potential as an antibacterial and antioxidant agent.
Antibacterial Activity
A study demonstrated that derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics like streptomycin. For example, compounds synthesized from this base structure showed promising results in inhibiting bacterial growth, demonstrating the compound's potential as a lead for new antibacterial agents .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 8a | 31.4 | Staphylococcus aureus |
| 8c | 25.0 | Escherichia coli |
| 8i | 28.5 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant activity of the compound was assessed using DPPH and Superoxide radical scavenging assays. Compounds derived from 5-Bromo-1H-pyrazolo[3,4-b]pyridine exhibited moderate to good antioxidant properties. Notably, compounds 8c and 8i showed significant scavenging activity against DPPH radicals, indicating their potential utility in preventing oxidative stress-related diseases .
Case Studies
Several research studies have focused on the pharmacological evaluation of derivatives based on 5-Bromo-1H-pyrazolo[3,4-b]pyridine:
- Antibacterial Study : In a comparative study against standard antibiotics, certain derivatives displayed enhanced antibacterial effects with MIC values significantly lower than those of traditional treatments .
- Anti-inflammatory Activity : Some derivatives were evaluated for their anti-inflammatory properties via COX-2 inhibition assays. Results indicated that several compounds had IC50 values comparable to diclofenac, a well-known anti-inflammatory drug .
- Toxicity Assessments : Toxicity studies conducted on animal models revealed that certain derivatives exhibited low acute toxicity levels (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, bromination of pyrazolo[3,4-b]pyridine precursors (e.g., using PBr₃ or NBS) followed by sulfonation with chlorosulfonic acid or SO₂Cl₂. Key steps include protecting group strategies (e.g., Boc protection for nitrogen atoms to direct reactivity) and purification via column chromatography or recrystallization . Evidence from similar compounds (e.g., ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) highlights the importance of controlled reaction temperatures (e.g., 100–110°C) and inert atmospheres to minimize decomposition .
Q. How is the compound characterized post-synthesis to confirm structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regioselectivity, particularly for distinguishing between bromine substitution at positions 5 vs. 6 on the pyridine ring. Mass spectrometry (HRMS or LC-MS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonyl chloride (S=O stretches at ~1360–1180 cm⁻¹). Purity is assessed via HPLC (>95% area) or TLC with UV/fluorescence detection .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to its sulfonyl chloride group (reactive and corrosive), use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water to prevent hydrolysis to sulfonic acid. Waste should be neutralized with ice-cold sodium bicarbonate before disposal. Safety Data Sheets (SDS) for analogous compounds emphasize storing at 2–8°C under inert gas to prevent degradation .
Advanced Research Questions
Q. How can the sulfonation step be optimized to minimize side reactions (e.g., over-sulfonation)?
- Methodological Answer : Control stoichiometry (1:1 molar ratio of SO₂Cl₂ to substrate) and reaction temperature (0–5°C in anhydrous DCM). Use catalytic DMAP to enhance selectivity. Monitor progress via TLC and quench excess reagent with ice-water. Evidence from ethyl ester derivatives suggests that electron-withdrawing groups (e.g., bromine) increase sulfonation efficiency by activating the pyridine ring .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictory NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism or residual solvents. Use deuterated solvents (DMSO-d₆ or CDCl₃) and 2D NMR (COSY, HSQC) to assign peaks. Compare with literature data for analogous compounds (e.g., 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine) to validate assignments. Mass fragmentation patterns can differentiate isomers .
Q. What are common byproducts in the synthesis, and how are they identified?
- Methodological Answer : Byproducts include di-brominated derivatives (due to excess brominating agents) or sulfonic acid (from hydrolysis). LC-MS or GC-MS can detect these impurities. For example, ethyl ester intermediates show a characteristic [M+H]⁺ peak at m/z 270.08, while di-brominated analogs exhibit a +79.9 Da shift . Recrystallization in ethanol/water mixtures effectively removes polar byproducts .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 5 acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-catalyzed coupling with aryl boronic acids requires anhydrous conditions (toluene/EtOH) and Cs₂CO₃ as a base. The sulfonyl chloride group may require protection (e.g., as a thioether) to prevent side reactions .
Key Research Challenges
- Regioselectivity in Bromination : Competing bromination at pyridine vs. pyrazole rings requires careful optimization of reaction conditions (e.g., Lewis acid catalysts) .
- Stability Issues : The sulfonyl chloride group is prone to hydrolysis; storage under argon at –20°C is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
